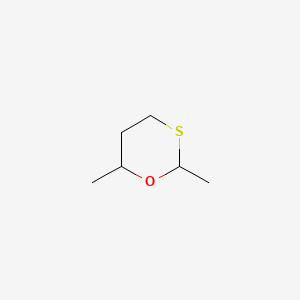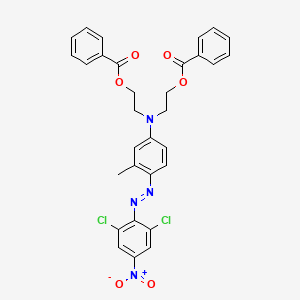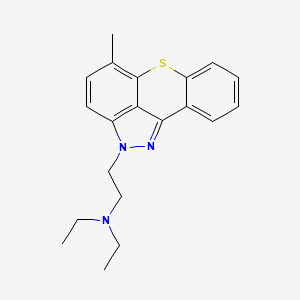
2H-(1)BENZOTHIOPYRANO(4,3,2-cd)INDAZOLE, 2-(2-(DIETHYLAMINO)ETHYL)-5-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IA-5 is a synthetic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its distinct molecular structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Preparation Methods
The synthesis of IA-5 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled temperature and pressure conditions.
Intermediate Formation: The product of the initial reaction is then subjected to further chemical transformations to form an intermediate compound.
Final Synthesis: The intermediate is finally converted into IA-5 through a series of reactions involving catalysts and solvents.
Industrial production methods for IA-5 typically involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated control systems and real-time monitoring.
Chemical Reactions Analysis
IA-5 undergoes various types of chemical reactions, including:
Oxidation: IA-5 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives of IA-5.
Reduction: Reduction of IA-5 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced forms of the compound.
Substitution: IA-5 can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The conditions for these reactions vary depending on the desired product and the specific reagents used. Temperature, pressure, and solvent choice are critical factors that influence the reaction outcomes.
Scientific Research Applications
IA-5 has a wide range of applications in scientific research, including:
Chemistry: IA-5 is used as a reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions.
Biology: In biological research, IA-5 is employed as a probe to study cellular processes and molecular interactions.
Medicine: IA-5 has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: IA-5 is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of IA-5 involves its interaction with specific molecular targets within cells. IA-5 binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and may include signal transduction, gene expression regulation, and metabolic changes.
Properties
CAS No. |
24167-33-7 |
|---|---|
Molecular Formula |
C20H23N3S |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-14-yl)ethanamine |
InChI |
InChI=1S/C20H23N3S/c1-4-22(5-2)12-13-23-16-11-10-14(3)20-18(16)19(21-23)15-8-6-7-9-17(15)24-20/h6-11H,4-5,12-13H2,1-3H3 |
InChI Key |
PZNBLEUYLIRHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C3C(=C(C=C2)C)SC4=CC=CC=C4C3=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)


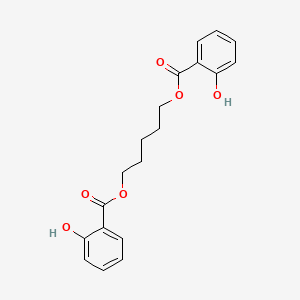
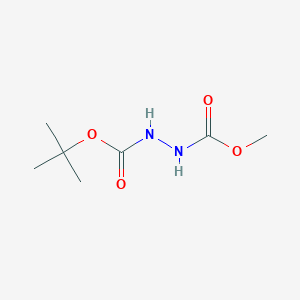

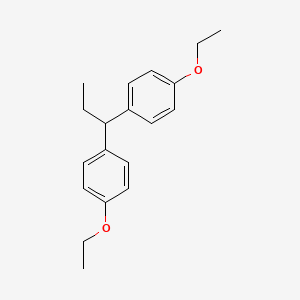



![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
